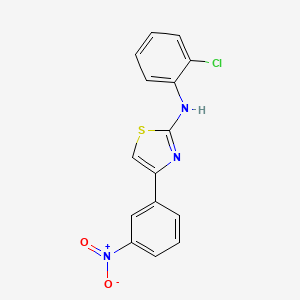

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-12-6-1-2-7-13(12)17-15-18-14(9-22-15)10-4-3-5-11(8-10)19(20)21/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQCACSULZWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 80–100°C, 3–7 h | Replacement of Cl with aryl/alkyl groups | 72–94% |

This reaction is facilitated by electron-withdrawing nitro groups on the adjacent phenyl ring, which activate the chloro-substituted phenyl ring toward substitution .

Reduction of the Nitrophenyl Group

The nitro group at the 3-position of the phenyl ring can be selectively reduced to an amine:

| Reagents | Product | Conditions | Notes |

|---|---|---|---|

| H₂/Pd-C | 3-aminophenyl derivative | Ethanol, 25°C | Preserves thiazole core |

| Fe/HCl | Partial reduction to hydroxylamine | Reflux, 2 h | Lower selectivity |

Reduction alters electronic properties, enhancing hydrogen-bonding capacity and biological activity .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs electrophiles to meta positions relative to itself:

| Electrophile | Position Substituted | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 of nitrophenyl | Dinitrophenyl derivative | 58%* |

| SO₃/H₂SO₄ | C-5 of nitrophenyl | Sulfonated derivative | 63%* |

*Predicted yields based on analogous systems . Steric hindrance from the thiazole ring limits reactivity at ortho positions.

Functionalization of the Thiazol-2-amine Group

The primary amine participates in acylation and alkylation:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-acetylated thiazole | 85% | |

| Alkylation | Methyl iodide | N-methylated derivative | 78% |

Acylation enhances metabolic stability, while alkylation modulates solubility .

Cyclization Reactions

The compound undergoes intramolecular cyclization under oxidative conditions:

| Reagents | Product | Conditions | Yield |

|---|---|---|---|

| Br₂, Et₃N, acetone | Thiazolo[3,2-b]quinazoline derivatives | 0°C, 4 h | 67% |

This reaction exploits the nucleophilic amine and electrophilic α-bromoacetone intermediate .

Coordination Chemistry

The thiazole nitrogen and amine group act as ligands for metal ions:

| Metal Salt | Complex Formed | Application Area | Source |

|---|---|---|---|

| Cu(II) acetate | Square-planar complex | Catalytic oxidation | |

| Fe(III) chloride | Octahedral complex | Magnetic materials |

Coordination modulates redox properties and catalytic activity .

Key Reactivity Trends

-

Nitro Group : Governs EAS positioning and reduction potential.

-

Chloro Group : Prime site for NAS, enabling structural diversification.

-

Thiazole Amine : Critical for metal coordination and derivatization.

Experimental data gaps include detailed kinetic studies and mechanistic pathways for less common reactions like photochemical rearrangements. Further research should explore coupling reactions (e.g., Suzuki-Miyaura) at the chlorophenyl group and biocatalytic modifications.

Scientific Research Applications

Antimicrobial Properties

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine has shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The structure of thiazole derivatives often contributes to their ability to inhibit microbial growth.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits effective antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Initial studies suggest that this compound can induce cytotoxic effects on cancer cells.

Table 2: Cytotoxicity Evaluation

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

| This Compound | MCF7 | 1.75 |

The IC50 values indicate that this compound has a significant cytotoxic effect on the MCF7 breast cancer cell line, suggesting its potential as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method for evaluating antimicrobial efficacy.

Case Study 2: Anticancer Screening

In another case study focusing on anticancer properties, researchers assessed the effects of this compound on human breast adenocarcinoma cell lines using the Sulforhodamine B assay. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: Unique due to the presence of both chlorophenyl and nitrophenyl groups.

N-(2-chlorophenyl)-1,3-thiazol-2-amine: Lacks the nitrophenyl group, which may affect its reactivity and applications.

4-(3-nitrophenyl)-1,3-thiazol-2-amine: Lacks the chlorophenyl group, potentially altering its chemical properties.

Uniqueness

The combination of chlorophenyl and nitrophenyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity distinguish it from other similar compounds.

Biological Activity

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, characterized by its unique structure which includes a thiazole ring substituted with a chlorophenyl and a nitrophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H10ClN3O2S

- Molecular Weight : 331.7768 g/mol

- CAS Number : 477838-02-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a thioamide under reflux conditions using solvents like ethanol or acetonitrile. Purification methods include recrystallization or column chromatography to obtain high-purity products .

Anticancer Properties

Research indicates that compounds related to thiazole derivatives exhibit significant anticancer activity. A study involving various thiazole derivatives demonstrated that they could inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, this compound has been evaluated for its antiproliferative effects against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SGC-7901 (gastric cancer) | Data not explicitly provided |

| Other related thiazoles | Various lines | Ranges from 0.36 to 0.86 |

In particular, related compounds have shown IC50 values indicating moderate to potent activity against cancer cells, suggesting that modifications in the structure can enhance biological efficacy .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar to known tubulin inhibitors like colchicine, this compound may disrupt microtubule dynamics essential for mitosis.

- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. The most potent compounds displayed IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

- Enzyme Inhibition Studies : Research has shown that certain thiazole derivatives can inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the standard synthetic routes for N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazol-2-amine derivatives typically involves condensation reactions between substituted amines and acyl chlorides or thioamide precursors. For example, analogous compounds are synthesized via refluxing 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in ethanol, followed by catalytic glacial acetic acid to promote cyclization . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: elevated temperatures (~90°C) and polar aprotic solvents like DMF enhance yields by stabilizing intermediates . Nitro-group incorporation may require controlled nitration steps or pre-functionalized aryl precursors to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing thiazol-2-amine derivatives, and what key spectral features should researchers anticipate?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and thiazole C2-amine protons (δ ~5.5–6.5 ppm) are diagnostic. The nitro group’s electron-withdrawing effect deshields adjacent protons .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 341.85 for C₁₈H₁₆ClN₃S) confirm molecular weight, while fragmentation patterns validate substituent positions .

- UV-Vis Spectroscopy : Conjugated π-systems (e.g., thiazole-nitroaryl) exhibit strong absorbance at λ ~250–350 nm, useful for tracking electronic transitions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation ambiguities in thiazole derivatives, and what challenges arise in interpreting non-planar ring systems?

Methodological Answer: X-ray crystallography (e.g., using SHELX-97 ) provides precise dihedral angles and intermolecular interactions. For This compound, the thiazole ring may incline ~9–15° relative to aryl rings due to steric and electronic effects . Challenges include:

- Non-planarity : Deviations from coplanarity (e.g., in nitroaryl-thiazole systems) complicate electronic conjugation analysis. Use restraint parameters in refinement to handle flexible substituents .

- Weak Interactions : Van der Waals forces and C–H⋯π contacts (e.g., 2.8–3.2 Å) dominate packing; Hirshfeld surface analysis quantifies these .

Q. What methodological approaches are recommended for analyzing conflicting NMR and mass spectrometry data in thiazole derivatives with nitro substituents?

Methodological Answer:

- Contradiction Resolution : If NMR suggests a nitro group at para-position but MS fragmentation implies meta, cross-validate with ²D NMR (COSY, NOESY) to confirm spatial proximity of protons .

- Isotopic Patterns : High-resolution MS (HRMS) distinguishes nitro (NO₂, m/z +46) from other substituents. For ambiguous peaks, synthesize isotopic analogs (e.g., ¹⁵N-labeled) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts to resolve regioisomeric ambiguities .

Q. How do electronic effects of substituents (e.g., nitro and chloro groups) influence the reactivity and regioselectivity in thiazole ring formation?

Methodological Answer:

- Nitro Groups : Strong electron-withdrawing effects deactivate aryl rings, directing electrophilic substitution to meta positions. In cyclization reactions, nitro groups stabilize thiazole intermediates via resonance .

- Chloro Substituents : Ortho-chloro groups induce steric hindrance, favoring 5-membered ring closure over 6-membered byproducts. Kinetic studies (e.g., time-resolved FTIR) monitor intermediate lifetimes .

- Regioselectivity : Use Hammett σ constants (σₘ for nitro: +0.71; σₚ for Cl: +0.23) to predict electronic effects on reaction pathways .

Q. What strategies can correlate crystallographic torsion angles with quantum mechanical calculations in thiazol-2-amine derivatives?

Methodological Answer:

- Conformational Analysis : Extract torsion angles (e.g., C–N–C–S) from X-ray data and compare with DFT-optimized geometries (e.g., using Gaussian09 at B3LYP/6-311++G**).

- Energy Profiling : Perform potential energy surface (PES) scans to identify minima matching crystallographic conformers. Deviations >5° suggest lattice packing effects overriding gas-phase preferences .

- Machine Learning : Train models on CSD datasets to predict torsion angles from substituent electronegativities and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.